molecular formula C11H13ClN2O2 B7595824 2-[(2-chloroacetyl)amino]-N-ethylbenzamide

2-[(2-chloroacetyl)amino]-N-ethylbenzamide

Cat. No. B7595824
M. Wt: 240.68 g/mol
InChI Key: RAXTZUGMUIEVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloroacetyl)amino]-N-ethylbenzamide is a chemical compound used in scientific research for its various biochemical and physiological effects. It is also known as N-(2-Chloroacetyl)-N-ethyl-2-phenylacetamide and is a white crystalline powder. This compound is synthesized using various methods and has been extensively studied for its mechanism of action and potential applications in research.

Mechanism of Action

The mechanism of action of 2-[(2-chloroacetyl)amino]-N-ethylbenzamide involves the inhibition of acetylcholinesterase activity. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in an increase in cholinergic neurotransmission. This mechanism of action has been studied extensively and has led to the development of various drugs that target the cholinergic system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-chloroacetyl)amino]-N-ethylbenzamide are primarily related to its mechanism of action. The inhibition of acetylcholinesterase activity leads to an increase in cholinergic neurotransmission, which can have various effects on the body. This includes an increase in heart rate, blood pressure, and respiratory rate. It can also lead to an improvement in cognitive function and memory.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-chloroacetyl)amino]-N-ethylbenzamide in lab experiments include its well-studied mechanism of action and its ability to selectively inhibit acetylcholinesterase activity. This compound has also been optimized for synthesis, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 2-[(2-chloroacetyl)amino]-N-ethylbenzamide. One potential area of research is the development of new drugs that target the cholinergic system. This compound has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease. Further research is needed to fully understand the potential applications of this compound in scientific research and medicine.
Conclusion:
2-[(2-chloroacetyl)amino]-N-ethylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-characterized. Further research is needed to fully understand the potential applications of this compound in scientific research and medicine.

Synthesis Methods

The synthesis of 2-[(2-chloroacetyl)amino]-N-ethylbenzamide involves the reaction of N-ethyl-2-phenylacetamide and thionyl chloride to form N-(2-chloroacetyl)-N-ethyl-2-phenylacetamide. This reaction is then followed by the addition of potassium carbonate to the reaction mixture to obtain the final product. The synthesis of this compound has been optimized to improve the yield and purity of the product.

Scientific Research Applications

2-[(2-chloroacetyl)amino]-N-ethylbenzamide has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the mechanism of action of various enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine. It has also been used to study the role of cholinergic neurotransmission in various biological processes.

properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-2-13-11(16)8-5-3-4-6-9(8)14-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXTZUGMUIEVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloroacetyl)amino]-N-ethylbenzamide

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